Topic: Physicochemical Properties and Stability Profile of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Topic: Physicochemical Properties and Stability Profile of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
An In-Depth Technical Guide for Drug Development Professionals
A Senior Application Scientist's Field Guide
Author's Note: The initial topic specified (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine. However, a thorough review of scientific literature and chemical databases indicates that this specific aromatic imidazole derivative is not well-characterized. In contrast, the closely related compound, N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (also known as Debromo Brimonidine or Brimonidine Impurity A), is a known and documented substance.[1][2] To ensure scientific integrity and provide actionable data, this guide will focus on this dihydro-imidazole derivative. The principles and methodologies described herein are broadly applicable to the characterization of similar heterocyclic molecules.
Executive Overview
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a heterocyclic compound featuring a quinoxaline core linked to an imidazoline ring. As an analogue and known impurity of the alpha-2 adrenergic agonist Brimonidine, understanding its fundamental chemical and physical characteristics is critical for quality control, formulation, and safety assessment in pharmaceutical development.[1][3] This guide provides a comprehensive analysis of the molecule's key physicochemical properties, a detailed framework for assessing its stability under stress conditions, and field-proven experimental protocols. The objective is to equip researchers with the knowledge to predict the molecule's behavior, identify potential liabilities, and design robust development strategies.
Core Physicochemical Characterization
The journey of a molecule from a laboratory curiosity to a viable product is dictated by its intrinsic physicochemical properties. These parameters govern everything from solubility and absorption to formulation and shelf-life.
Molecular Structure and Inherent Properties
A molecule's structure is the blueprint for its behavior. The fusion of the planar, aromatic quinoxaline system with the basic, non-aromatic imidazoline ring creates a molecule with distinct regions of lipophilicity and hydrophilicity.
-
IUPAC Name: N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine[2]
-
Molecular Weight: 213.24 g/mol [2]
-
Canonical SMILES: C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2[2]
Table 1: Summary of Physicochemical Properties for N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
| Parameter | Value (Predicted/Reported) | Scientific Rationale & Implication |
| pKa (basic) | 8.36 ± 0.10[1] | This value is attributed to the highly basic guanidine-like functionality within the imidazoline ring. It indicates the molecule will be protonated and positively charged in the acidic environment of the stomach and most physiological fluids (pH < 8), which is expected to significantly enhance aqueous solubility. |
| XLogP3-AA | -0.1[2] | This predicted value suggests the molecule is hydrophilic. The high number of nitrogen atoms capable of hydrogen bonding with water likely outweighs the lipophilicity of the aromatic quinoxaline core. This property is favorable for solubility but may present challenges for passive diffusion across lipid membranes. |
| Topological Polar Surface Area (TPSA) | 62.2 Ų[2] | The TPSA is below the 140 Ų threshold often associated with good oral bioavailability, suggesting that membrane permeability should not be a major obstacle, provided the molecule can exist in a neutral form. |
| Hydrogen Bond Donors | 2 | The two N-H groups (one on the amine linker, one in the imidazoline ring) can donate hydrogen bonds, contributing to interactions with biological targets and enhancing water solubility. |
| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the quinoxaline and imidazoline rings can accept hydrogen bonds, further promoting aqueous solubility. |
Lipophilicity: The Balance of Water and Fat Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] While computational models provide a useful starting point, experimental determination is the gold standard.[5][6]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This method directly measures the partitioning of the compound between n-octanol and a buffer at physiological pH.[5][7]
-
Phase Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the PBS with n-octanol and, separately, pre-saturate n-octanol with PBS by mixing and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add 10 µL of the compound stock solution.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at >2000g for 10-15 minutes to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: The LogD at pH 7.4 is calculated as: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Causality Behind Choices: The shake-flask method is chosen for its direct and unambiguous measurement.[5] Using pre-saturated solvents is critical to prevent artifacts from solvent miscibility. HPLC or LC-MS/MS is required for accurate quantification, especially if the partitioning is heavily skewed to one phase.[7]
Stability Profile and Forced Degradation
A comprehensive stability profile is non-negotiable in drug development. Forced degradation (or stress testing) is the practice of intentionally subjecting a compound to harsh conditions to identify its intrinsic stability, degradation pathways, and potential degradation products.[8][9] This is a cornerstone of developing stability-indicating analytical methods, as mandated by ICH guidelines.[10][11] A typical target for degradation is 5-20% loss of the active pharmaceutical ingredient (API) to ensure degradation products are formed at detectable levels without over-stressing the molecule to form irrelevant secondary products.[10][11][12]
Workflow for Forced Degradation Studies
Caption: A typical experimental workflow for forced degradation studies.
Hydrolytic Stability
Hydrolysis is a common degradation pathway. Testing at pH extremes is essential.
Protocol: Acid/Base Hydrolysis Stress Testing
-
Sample Preparation: Prepare separate solutions of the compound at ~1 mg/mL in 0.1 M HCl, Purified Water, and 0.1 M NaOH.
-
Incubation: Incubate the vials in a temperature-controlled bath at 60°C. Include "time zero" samples kept at 4°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots from the acidic and basic solutions by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction.
-
Analysis: Analyze all samples, including the time zero control, using a validated, stability-indicating HPLC method to determine the remaining percentage of the parent compound and the profile of any degradants.
Expected Outcome: The quinoxaline ring system is generally stable, but the imidazoline ring and the exocyclic amine linkage could be susceptible to hydrolysis under harsh acidic or basic conditions.
Photostability
Compounds with extended aromatic systems, like quinoxalines, often absorb UV-Vis light and are susceptible to photodegradation.[13] Testing must follow ICH Q1B guidelines.[14][15]
Protocol: ICH Q1B Photostability Testing
-
Sample Preparation: Prepare solutions of the compound in an inert solvent (e.g., acetonitrile/water). Place some solid compound in a clear quartz container.
-
Control Sample: Prepare identical samples and wrap them completely in aluminum foil to serve as dark controls. This allows for the differentiation of light-induced degradation from thermal degradation occurring during the experiment.
-
Exposure: Place the exposed and dark control samples in a validated photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[13][16]
-
Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC. Compare the chromatograms to assess for the appearance of new peaks and the loss of the parent peak in the exposed sample relative to the control.
Oxidative Stability
Protocol: Oxidative Stress Testing
-
Sample Preparation: Dissolve the compound in a suitable solvent and treat it with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubation: Keep the solution at room temperature and monitor the reaction over time (e.g., 2, 8, 24 hours).
-
Analysis: Analyze samples at each time point by HPLC to quantify the extent of degradation.
In Vitro Metabolic Stability
Early assessment of a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life. The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[17][18]
Logical Flow of Metabolic Stability Assessment
Caption: Key steps in determining in vitro metabolic stability.
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a master mix containing liver microsomes (e.g., human, rat at 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[18]
-
Pre-incubation: Pre-warm the reaction mixture and a separate solution of the compound (at 2 µM) to 37°C.
-
Initiation: Initiate the reaction by adding the compound to the microsome mix and, crucially, adding the NADPH cofactor (final concentration ~1 mM).[17][19] Run a parallel incubation without NADPH as a negative control to check for non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[20]
-
Quenching: Immediately add the aliquot to a 2-3x volume of cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of parent compound remaining relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (-k) is the elimination rate constant. Calculate the half-life (t½) and intrinsic clearance (CLint) as follows:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
Causality Behind Choices: Liver microsomes are a cost-effective and standard model for assessing Phase I metabolism.[18][21] NADPH is the essential cofactor for CYP enzymes; its absence is a key negative control.[17] LC-MS/MS provides the sensitivity and specificity needed to accurately quantify the parent drug in a complex biological matrix.[19]
Integrated Developability Assessment
The data from these studies do not exist in a vacuum. They must be synthesized to form a holistic view of the molecule's potential and challenges.
Table 2: Potential Risks and Proactive Mitigation Strategies
| Parameter | Potential Risk | Mitigation / Next Steps |
| Solubility | Highly pH-dependent solubility could lead to variable absorption. | Characterize the solubility at various pH values. For oral formulation, consider developing a salt form to improve dissolution in the intestine. Use of solubility-enhancing excipients may be necessary. |
| Stability | Potential for hydrolytic or photolytic degradation. | If hydrolytically unstable in acid, an enteric-coated formulation may be required. If photolabile, the final product must be packaged in light-resistant materials (e.g., amber vials, blister packs with foil).[9] |
| Metabolism | Rapid metabolism in liver microsomes (low t½) could lead to a short in vivo half-life and poor oral bioavailability. | If clearance is high, proceed to metabolite identification studies to find the "soft spots" on the molecule. This can guide future medicinal chemistry efforts to block metabolic sites and improve stability. |
| Lipophilicity | Low LogD may limit passive diffusion across the gut wall or blood-brain barrier. | While the predicted LogP is low, the positive charge at physiological pH may allow for transporter-mediated uptake. If permeability is an issue, in vitro cell-based permeability assays (e.g., Caco-2) are warranted. |
Conclusion
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a hydrophilic, basic molecule whose behavior is dominated by the pKa of its imidazoline ring. Its predicted properties suggest good aqueous solubility in acidic and physiological conditions but may pose challenges for passive membrane permeability. The stability profile, which must be determined experimentally through rigorous forced degradation studies, will be the ultimate guide for its formulation, packaging, and storage requirements. Early, systematic evaluation using the protocols outlined in this guide is essential to de-risk its development and provide a clear, data-driven path forward.
References
- Title: Development of forced degradation and stability indicating studies of drugs—A review.
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Title: Understanding ICH Photostability Testing.
- Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Title: metabolic stability in liver microsomes.
- Title: A practical guide to forced degradation and stability studies for drug substances.
- Title: Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- Title: FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- Title: A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision.
- Title: Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Title: Understanding Photostability Testing for Cosmetic & OTC Drug Products.
- Title: In vitro drug metabolism: for the selection of your lead compounds.
- Title: Microsomal Stability.
- Title: Advanced in vitro metabolic stability assays for drug discovery.
- Title: Metabolic Stability Assays.
-
Title: Methods for Determination of Lipophilicity. Source: Encyclopedia.pub URL: [Link]
-
Title: N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. Source: PubChem URL: [Link]
-
Title: Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Source: PMC (PubMed Central) URL: [Link]
-
Title: LogP—Making Sense of the Value. Source: ACD/Labs URL: [Link]
-
Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Source: Agilent Technologies URL: [Link]
-
Title: A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Source: Journal of the Chinese Chemical Society URL: [Link]
-
Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: ResearchGate URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | C11H11N5 | CID 10198248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. acdlabs.com [acdlabs.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmainfo.in [pharmainfo.in]
- 12. onyxipca.com [onyxipca.com]
- 13. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 14. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. certified-laboratories.com [certified-laboratories.com]
- 17. mttlab.eu [mttlab.eu]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. mercell.com [mercell.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. nuvisan.com [nuvisan.com]
